![molecular formula C9H9N5O2 B13845645 2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an acetic acid moiety attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with sodium azide and triethyl orthoformate in the presence of a catalyst to form the tetrazole ring . The reaction conditions often require heating and the use of solvents such as acetic acid or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign solvents to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Shares the tetrazole and pyridine rings but differs in the thieno ring structure.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Contains an imidazo ring fused to a pyridine ring with an acetic acid moiety.
5-(Tetrazol-1-yl)-2H-tetrazole: Features a double tetrazole ring structure.
Uniqueness: 2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid is unique due to its specific combination of the tetrazole and pyridine rings with an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9N5O2 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-[3-methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H9N5O2/c1-6-2-7(14-5-11-12-13-14)4-10-8(6)3-9(15)16/h2,4-5H,3H2,1H3,(H,15,16) |
InChI-Schlüssel |
QOJXCWXPAXYBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1CC(=O)O)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


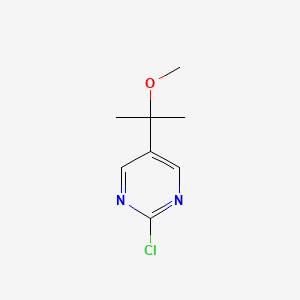


![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

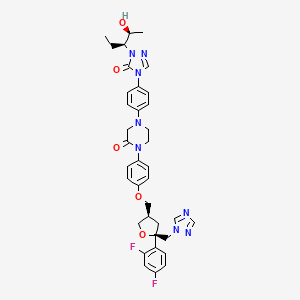
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
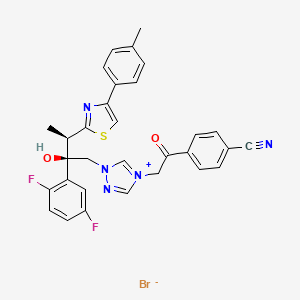
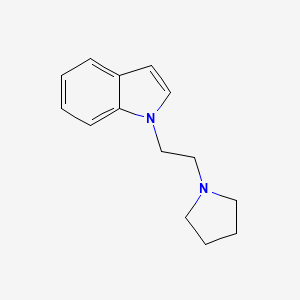
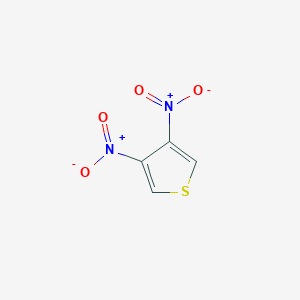
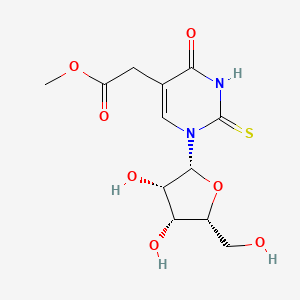
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
